

Technical Guide: 1-Bromo-3-chloro-5-nitrobenzene (CAS: 219817-43-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3-chloro-5-nitrobenzene**

Cat. No.: **B1289393**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **1-Bromo-3-chloro-5-nitrobenzene**, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and essential safety information. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Compound Identification and Properties

1-Bromo-3-chloro-5-nitrobenzene is a substituted aromatic compound with the chemical formula $C_6H_3BrClNO_2$.^{[1][2][3]} It is commonly used as an intermediate in organic synthesis.^{[1][4]}

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-bromo-3-chloro-5-nitrobenzene[5]
CAS Number	219817-43-3[1][2][5]
Molecular Formula	C ₆ H ₃ BrClNO ₂ [1][2][3]
Molecular Weight	236.45 g/mol [1][2]
InChI	InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H[5]
InChIKey	CVXDZAQINLBEIC-UHFFFAOYSA-N[5]
SMILES	C1=C(C=C(C=C1Br)--INVALID-LINK--[O-])

Table 2: Physical and Chemical Properties

Property	Value
Physical Form	White to yellow to brown solid.[5]
Melting Point	81.2 °C[2][4]
Boiling Point (Predicted)	268.8 ± 20.0 °C[2][4]
Density (Predicted)	1.827 ± 0.06 g/cm ³ [4]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and dimethylformamide.[1]
Storage Temperature	Room Temperature, sealed in a dry environment.[1][5]

Synthesis of 1-Bromo-3-chloro-5-nitrobenzene

The synthesis of **1-Bromo-3-chloro-5-nitrobenzene** is typically achieved through the electrophilic nitration of 3-bromo-5-chlorobenzene.[1] The following is a detailed experimental protocol based on established methods for the nitration of halogenated benzenes.

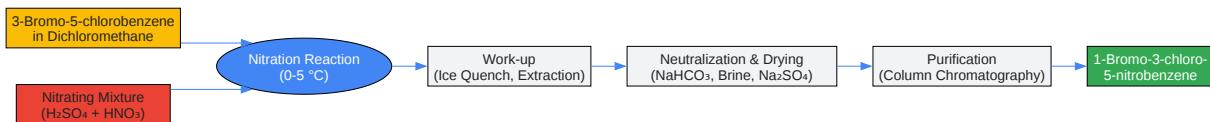
Experimental Protocol: Nitration of 3-Bromo-5-chlorobenzene

Materials and Reagents:

- 3-Bromo-5-chlorobenzene
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Dichloromethane (CH_2Cl_2)
- Crushed Ice
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Hexane
- Ethyl Acetate

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Thermometer
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel


- Rotary evaporator
- Apparatus for column chromatography

Procedure:

- Preparation of the Nitrating Mixture: In a separate flask, slowly add 15 mL of concentrated sulfuric acid to an ice-water bath. Once cooled to 0-5 °C, add 15 mL of concentrated nitric acid dropwise with continuous stirring. Ensure the temperature of the mixture does not exceed 10 °C.
- Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 10.0 g of 3-Bromo-5-chlorobenzene in 20 mL of dichloromethane. Cool the solution to 0-5 °C using an ice-water bath.
- Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-Bromo-5-chlorobenzene through the dropping funnel over 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system.
- Work-up:
 - Carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice with vigorous stirring.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer twice with 30 mL portions of dichloromethane.
 - Combine all organic layers.
- Neutralization and Drying:
 - Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
 - The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **1-Bromo-3-chloro-5-nitrobenzene** as a solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Bromo-3-chloro-5-nitrobenzene**.

Safety and Handling

1-Bromo-3-chloro-5-nitrobenzene is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Statements

Category	Statements
Hazard Statements	H302: Harmful if swallowed. [5] H312: Harmful in contact with skin. [5] H315: Causes skin irritation. [5] H319: Causes serious eye irritation. [5] H332: Harmful if inhaled. [5] H335: May cause respiratory irritation. [5]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [5] P280: Wear protective gloves/protective clothing/eye protection/face protection. [5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

Personal Protective Equipment (PPE):

- Wear laboratory clothing, chemical-resistant gloves, and safety goggles.
- Use only in a chemical fume hood.

First Aid Measures:

- If swallowed: Wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention.
- In case of skin contact: Immediately wash with soap and water and remove contaminated clothing. If irritation persists, seek medical attention.
- In case of eye contact: Rinse with copious amounts of water for at least 15 minutes and seek medical attention.
- If inhaled: Remove to fresh air. If symptoms persist, seek medical attention.

Fire-fighting Measures:

- Suitable extinguishing media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.
- Hazardous combustion products: Carbon monoxide, nitrogen oxides, hydrogen chloride, hydrogen bromide.

Applications and Further Research

1-Bromo-3-chloro-5-nitrobenzene serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.^[1] The presence of three distinct functional groups (bromo, chloro, and nitro) on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile building block in organic synthesis. Further research into the reactivity of this compound could lead to the discovery of novel synthetic routes to valuable target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 3. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 1-Bromo-3-chloro-5-nitrobenzene (CAS: 219817-43-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289393#1-bromo-3-chloro-5-nitrobenzene-cas-number-219817-43-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com